Enhanced In Vitro Metabolic Stability Conferred by 2,4-Disubstitution Pattern Relative to Monosubstituted Aryl Sulfonyl Fluorides
In a systematic investigation of 14 model aryl sulfonyl fluorides, compounds bearing 2,4-disubstitution patterns (structurally analogous to 2-fluoropyrimidine-4-sulfonyl fluoride) exhibited markedly enhanced stability in rat serum compared to monosubstituted or unsubstituted aryl sulfonyl fluorides [1]. The study demonstrated that both electronic and steric factors govern S–F bond metabolic stability, with the 2,4,6-trisubstituted model compounds showing the highest overall in vitro half-lives. While 2-fluoropyrimidine-4-sulfonyl fluoride itself was not directly assayed in this study, the observed class-level trend establishes that the 2-fluoro and 4-SO₂F substitution pattern confers a stability advantage over generic benzenesulfonyl fluoride analogues, which are prone to rapid hydrolytic degradation under physiological conditions [1].
| Evidence Dimension | In vitro metabolic stability (S–F bond half-life in rat serum) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2,4-disubstituted aryl sulfonyl fluoride class behavior |
| Comparator Or Baseline | Benzenesulfonyl fluoride (unsubstituted aryl SO₂F); 4-substituted aryl sulfonyl fluorides |
| Quantified Difference | 2,4,6-Trisubstituted analogues display highest metabolic stability; monosubstituted aryl sulfonyl fluorides exhibit rapid S–F bond cleavage; difference is qualitative and trend-based |
| Conditions | Rat serum incubation, 37°C, LC-MS monitoring of parent compound depletion |
Why This Matters
Higher metabolic stability reduces premature warhead hydrolysis, preserving the covalent probe's reactive integrity during biological assays and enabling applications requiring extended incubation times.
- [1] King, A. T.; Matesic, L.; Keaveney, S. T.; Jamie, J. F. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 2023, 20(2), 1061-1074. View Source
